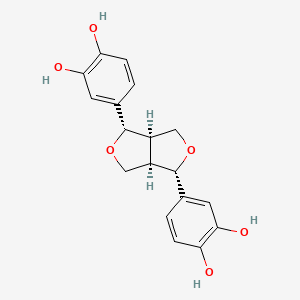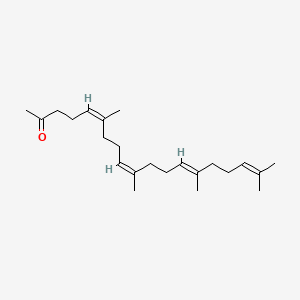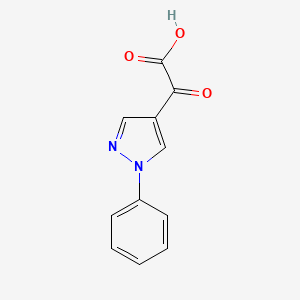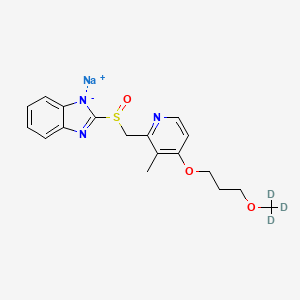![molecular formula C6H9ClF3N B565939 Chlorhydrate de 1-(trifluorométhyl)-3-azabicyclo[3.1.0]hexane CAS No. 1221722-96-8](/img/structure/B565939.png)
Chlorhydrate de 1-(trifluorométhyl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-3-azabicyclo[310]hexane hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclic azabicyclohexane structure
Applications De Recherche Scientifique
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Its unique structure and trifluoromethyl group contribute to its pharmacological activity .
-
Organic Synthesis: : The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable tool for synthetic chemists .
-
Material Science: : The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mécanisme D'action
Mode of Action
The mode of action of 1-(Trifluoromethyl)-3-azabicyclo[31It has been reported that a transfer hydrochlorination reagent based on a trichlorinated bicyclo[310]hexane core transfers two molecules of HCl per molecule of surrogate to a π-basic substrate
Biochemical Pathways
The specific biochemical pathways affected by 1-(Trifluoromethyl)-3-azabicyclo[31The compound is involved in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process could potentially affect various biochemical pathways, but more research is needed to identify the exact pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 1-(Trifluoromethyl)-3-azabicyclo[31As a chemical reagent, it is primarily used in the synthesis of other compounds
Action Environment
It is generally recommended to store the compound in a well-ventilated place and keep the container tightly closed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
-
Formation of the Azabicyclohexane Core: : The azabicyclohexane core can be synthesized through a [2+2] cycloaddition reaction, which involves the reaction of a suitable diene with an aziridine. This step is often carried out under photochemical conditions using blue LED irradiation at 450 nm in the presence of a photocatalyst such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as Ruppert’s reagent (CF3TMS) in the presence of a base like cesium fluoride (CsF). This step is typically performed in an organic solvent such as dichloromethane .
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent .
Industrial Production Methods
Industrial production of 1-(Trifluoromethyl)-3-azabicyclo[310]hexane hydrochloride follows similar synthetic routes but is optimized for large-scale production
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclohexane ring. Common reagents for these reactions include nucleophiles such as amines and thiols .
-
Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of oxidized derivatives of the azabicyclohexane ring .
-
Reduction Reactions: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the azabicyclohexane ring .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in solvents such as acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Substituted azabicyclohexane derivatives.
Oxidation Reactions: Oxidized azabicyclohexane derivatives.
Reduction Reactions: Reduced azabicyclohexane derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride: Similar bicyclic structure but with a different ring system.
1-(Trifluoromethyl)-4-azabicyclo[2.2.2]octane hydrochloride: Another bicyclic compound with a different ring system.
1-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride: Similar structure with a larger ring system.
Uniqueness
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Propriétés
IUPAC Name |
1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(5)2-10-3-5;/h4,10H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUHBULKICRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-96-8 |
Source


|
| Record name | 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)

![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)



![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)



